Hydroxyitraconazole

Overview

Description

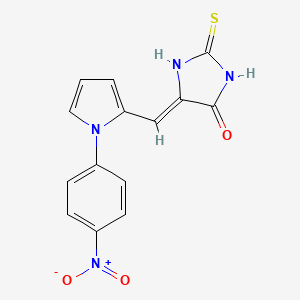

Hydroxyitraconazole is an active metabolite of Itraconazole, a medication used in the management and treatment of fungal infections . It is a broad-spectrum antifungal agent that inhibits ergosterol synthesis, which helps maintain the cell membrane in fungi .

Synthesis Analysis

Itraconazole undergoes rapid metabolism to form Hydroxyitraconazole . This metabolite also contributes to the anti-fungal activity exhibited by the parent compound .Molecular Structure Analysis

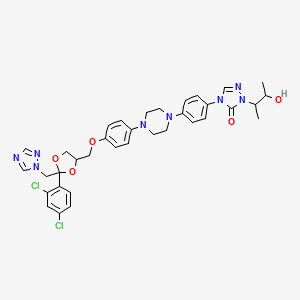

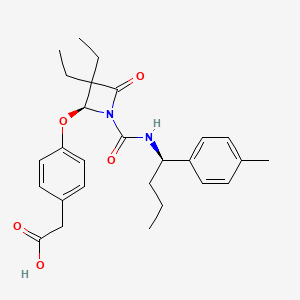

The molecular formula of Hydroxyitraconazole is C35H38Cl2N8O5 . The structure includes several functional groups and has four defined stereocenters .Chemical Reactions Analysis

Hydroxyitraconazole is formed through the metabolism of Itraconazole . Both Itraconazole and Hydroxyitraconazole are effective inhibitors of cytochrome P450 (CYP) 3A4 and p-glycoprotein (pgp)-mediated efflux transporters .Scientific Research Applications

Antifungal Pharmacokinetics

Hydroxy Itraconazole is studied for its pharmacokinetic properties, particularly in relation to its parent compound, itraconazole. Research focuses on understanding the variability of hydroxy-itraconazole bloodstream concentrations and its impact on antifungal efficacy .

Inhibitory Effects on P-glycoprotein

Studies have explored the inhibitory effects of Hydroxy Itraconazole on intestinal P-glycoprotein, which is significant for drug-drug interaction assessments and optimizing antifungal therapy .

Nanocrystal Formulation for Enhanced Delivery

Hydroxy Itraconazole has been used in nanocrystal formulations to improve intravenous delivery, particularly in hematopoietic cell transplant recipients for prophylaxis against invasive fungal diseases .

Metabolism and Drug Interactions

Research into Hydroxy Itraconazole also includes its metabolism by cytochrome P450 3A4 and the implications for drug interactions, especially with other medications metabolized by the same enzyme system .

Renal Function Assessment

Plasma concentrations of Hydroxy Itraconazole are being assessed for potential associations with serum markers of renal function in patients with hematopoietic or immune-related disorders .

Mechanism of Action

Target of Action

Hydroxy Itraconazole, the major metabolite of Itraconazole, primarily targets cytochrome P450-dependent enzymes . These enzymes play a crucial role in the synthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Hydroxy Itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol . By doing so, it disrupts the integrity of the fungal cell membrane, leading to inhibition of cell growth and promoting cell death .

Biochemical Pathways

The inhibition of ergosterol synthesis by Hydroxy Itraconazole affects the cell membrane integrity of fungi . This disruption in the cell membrane leads to leakage of cellular contents, thereby inhibiting the growth of the fungi .

Pharmacokinetics

Hydroxy Itraconazole is formed in the liver by Ω-1-oxidation of Itraconazole’s 1-methylpropyl substituent . It has been shown to inhibit ATP-binding cassette transporters P-Glycoprotein, BCRP, and BSEP . The pharmacokinetics of Hydroxy Itraconazole are influenced by factors such as gender . It has been found that the plasma concentrations of Hydroxy Itraconazole in men were prominently higher than those in women .

Result of Action

The action of Hydroxy Itraconazole results in the inhibition of fungal cell growth and the promotion of cell death . This is achieved through the disruption of the fungal cell membrane integrity, leading to leakage of cellular contents .

Action Environment

The action, efficacy, and stability of Hydroxy Itraconazole can be influenced by various environmental factors. For instance, the bioavailability of Hydroxy Itraconazole can be affected by factors such as the pH level of the environment . Additionally, the metabolism of Hydroxy Itraconazole in the liver can be influenced by the presence of other drugs that may induce or inhibit the activity of cytochrome P450 enzymes .

Safety and Hazards

properties

IUPAC Name |

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJVOEOJQLKSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920835 | |

| Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

721.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxyitraconazole | |

CAS RN |

112559-91-8 | |

| Record name | Hydroxyitraconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide](/img/structure/B1673880.png)

![N-(1H-indazol-5-yl)-N'-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine](/img/structure/B1673881.png)

![2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1673891.png)

![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)

![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1673894.png)

![N-{(2r,4s,5s)-2-Benzyl-5-[(Tert-Butoxycarbonyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Leucyl-L-Phenylalaninamide](/img/structure/B1673895.png)